molecular formula C6H9N3 B12119904 1-allyl-1H-pyrazol-4-amine

1-allyl-1H-pyrazol-4-amine

Cat. No.: B12119904
M. Wt: 123.16 g/mol
InChI Key: HICFDFBJQDRFIF-UHFFFAOYSA-N
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Description

1-allyl-1H-pyrazol-4-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an allyl group at the nitrogen atom and an amine group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-allyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents, followed by functionalization of the resulting pyrazole . For instance, the reaction of allyl hydrazine with 1,3-diketones under mild conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-allyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, influencing the biological activity of the compound . The allyl group may enhance the lipophilicity and membrane permeability, facilitating the compound’s entry into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-1H-pyrazol-4-amine is unique due to the presence of the allyl group, which can participate in additional chemical reactions such as polymerization and cross-linking. This structural feature may also enhance the compound’s biological activity and selectivity compared to its analogs .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-prop-2-enylpyrazol-4-amine

InChI

InChI=1S/C6H9N3/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3,7H2

InChI Key

HICFDFBJQDRFIF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=N1)N

Origin of Product

United States

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